![molecular formula C16H15ClN2O B4766836 N-(3-chloro-4-methylphenyl)-1-indolinecarboxamide CAS No. 883548-87-6](/img/structure/B4766836.png)
N-(3-chloro-4-methylphenyl)-1-indolinecarboxamide
Overview
Description
AG490 was first synthesized in 1997 by researchers at the University of Tokyo. It has since become a valuable tool for scientists studying JAK-STAT signaling pathways, which are involved in a wide range of cellular processes including immune response, inflammation, and cell growth and differentiation.
Mechanism of Action
AG490 works by inhibiting the activity of JAKs, which are enzymes that play a key role in the JAK-STAT signaling pathway. By blocking JAK activity, AG490 prevents the activation of downstream signaling pathways and ultimately leads to the inhibition of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
AG490 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit JAK activity, AG490 has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate immune system function.
Advantages and Limitations for Lab Experiments
AG490 has several advantages for lab experiments, including its specificity for JAK inhibition and its relatively low toxicity. However, it also has limitations, such as its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on AG490. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of AG490. Another area of research is the identification of new targets for AG490 and other JAK inhibitors, as well as the development of combination therapies that target multiple signaling pathways. Additionally, there is ongoing research into the role of JAK-STAT signaling pathways in a variety of diseases and conditions, which may lead to new applications for AG490 and other JAK inhibitors.
Scientific Research Applications
AG490 has been used in a variety of scientific research applications, including the study of cancer, autoimmune diseases, and inflammation. In cancer research, AG490 has been shown to inhibit the growth and proliferation of cancer cells by blocking JAK-STAT signaling pathways. In autoimmune diseases, AG490 has been used to study the role of JAKs in immune system function. Inflammation research has also benefited from the use of AG490, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-6-7-13(10-14(11)17)18-16(20)19-9-8-12-4-2-3-5-15(12)19/h2-7,10H,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPOGKWTGPDMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173945 | |
Record name | N-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
CAS RN |
883548-87-6 | |
Record name | N-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883548-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.